molecular formula C9H16O2S2 B3052833 Methyl 5-(dithiolan-3-yl)pentanoate CAS No. 46236-19-5

Methyl 5-(dithiolan-3-yl)pentanoate

Cat. No.: B3052833
CAS No.: 46236-19-5
M. Wt: 220.4 g/mol
InChI Key: PVXPIJICTUHMAO-UHFFFAOYSA-N
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Description

Methyl 5-(dithiolan-3-yl)pentanoate is an organic compound with the molecular formula C₉H₁₆O₂S₂ It is a derivative of pentanoic acid, featuring a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dithiolan-3-yl)pentanoate typically involves the esterification of 5-(dithiolan-3-yl)pentanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

5-(dithiolan-3-yl)pentanoic acid+methanolacid catalystMethyl 5-(dithiolan-3-yl)pentanoate+water\text{5-(dithiolan-3-yl)pentanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(dithiolan-3-yl)pentanoic acid+methanolacid catalyst​Methyl 5-(dithiolan-3-yl)pentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dithiolan-3-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-(dithiolan-3-yl)pentanol.

    Substitution: 5-(dithiolan-3-yl)pentanoic acid.

Scientific Research Applications

Methyl 5-(dithiolan-3-yl)pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.

    Industry: It is used in the production of antioxidants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(dithiolan-3-yl)pentanoate involves its interaction with biological molecules through its dithiolane ring. This ring can undergo redox reactions, which are crucial in modulating oxidative stress in cells. The compound can increase the levels of intracellular glutathione, a key antioxidant, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Alpha-lipoic acid:

    Dihydrolipoic acid: The reduced form of alpha-lipoic acid, it shares the dithiolane ring but has different redox properties.

Uniqueness

Methyl 5-(dithiolan-3-yl)pentanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to similar compounds like alpha-lipoic acid. This uniqueness makes it a valuable compound for specific applications where ester functionality is required.

Properties

IUPAC Name

methyl 5-(dithiolan-3-yl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S2/c1-11-9(10)5-3-2-4-8-6-7-12-13-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXPIJICTUHMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432206
Record name 1,2-Dithiolane-3-pentanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46236-19-5
Record name 1,2-Dithiolane-3-pentanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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